Trimanganese tetraoxide

Descripción

Propiedades

IUPAC Name |

manganese(2+);manganese(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mn.4O/q+2;2*+3;4*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXOQTHCXRZUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

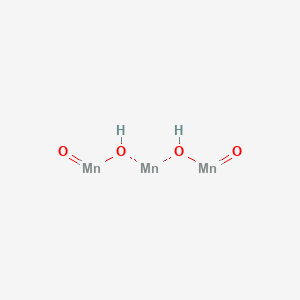

[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+3].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mn3O4 | |

| Record name | MANGANESE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | manganese(II,III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(II,III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.812 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Water or Solvent Wet Solid; Other Solid, BROWN-TO-BLACK CRYSTALLINE POWDER., Brownish-black powder. [Note: Fumes are generated whenever manganese oxides are heated strongly in air.] | |

| Record name | Manganese oxide (Mn3O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MANGANESE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Manganese tetroxide (as Mn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Solubility in water: none, Insoluble | |

| Record name | MANGANESE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Manganese tetroxide (as Mn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

4.8 g/cm³, 4.88 | |

| Record name | MANGANESE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Manganese tetroxide (as Mn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) | |

| Record name | Manganese tetroxide (as Mn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

1317-35-7 | |

| Record name | Manganese oxide (Mn3O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimanganese tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANOMANGANIC OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70N6PQL9JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MANGANESE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Manganese oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/OPDA818.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1564 °C, 2847 °F | |

| Record name | MANGANESE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Manganese tetroxide (as Mn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0381.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Trimanganese Tetraoxide (Mn₃O₄)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of trimanganese tetraoxide (Mn₃O₄), also known as hausmannite. It details the crystallographic parameters, experimental protocols for structural analysis, and the underlying principles governing its unique structural features.

Introduction to this compound

This compound is a mixed-valence manganese oxide with the chemical formula Mn₃O₄. It is a naturally occurring mineral known as hausmannite and possesses a tetragonally distorted spinel crystal structure.[1][2] This distortion is a critical feature that influences its magnetic, catalytic, and electrochemical properties, making it a subject of significant research interest. The structure contains both divalent (Mn²⁺) and trivalent (Mn³⁺) manganese ions.

Crystallographic Data

The crystal structure of this compound is well-characterized. It belongs to the tetragonal crystal system with the space group I4₁/amd.[2][3] The structure is a distortion of the normal spinel structure, which is cubic. This distortion is a result of the Jahn-Teller effect, arising from the electronic configuration of the Mn³⁺ ions in the octahedral sites.[1]

Below is a summary of the key crystallographic data for pure this compound.

| Parameter | Value | Reference(s) |

| Crystal System | Tetragonal | [2] |

| Space Group | I4₁/amd (No. 141) | [2][3] |

| Lattice Parameters | a = b ≈ 5.76 Å, c ≈ 9.46 Å | [4] |

| Unit Cell Volume | ≈ 314 ų | [2] |

| Formula Units (Z) | 8 | |

| Atomic Positions | Mn²⁺ (4b): (0, 1/2, 1/4) | [5] |

| Mn³⁺ (8c): (0, 0, 0) | [5] | |

| O²⁻ (16h): (0, y, z) where y≈0.23, z≈0.38 | [5] | |

| Coordination | Mn²⁺: Tetrahedral (MnO₄) | [3] |

| Mn³⁺: Octahedral (MnO₆) | [3] |

The Jahn-Teller Distortion

The deviation of the Mn₃O₄ crystal structure from a cubic spinel arrangement is attributed to the Jahn-Teller effect. This phenomenon occurs in non-linear molecules and crystal structures with a degenerate electronic ground state. The high-spin Mn³⁺ ion (with a d⁴ electronic configuration) in the octahedral sites has a degenerate e_g orbital. To remove this degeneracy and lower the overall energy of the system, the MnO₆ octahedra undergo a geometric distortion, typically an elongation along one axis. This cooperative distortion throughout the crystal lattice results in the observed tetragonal symmetry.

Jahn-Teller effect in Mn₃O₄.

Experimental Protocols for Crystal Structure Analysis

The determination and refinement of the crystal structure of this compound rely on several key experimental techniques.

Synthesis of Mn₃O₄ Nanoparticles (Co-Precipitation Method)

A common method for synthesizing Mn₃O₄ for analysis is through chemical co-precipitation.

-

Preparation of Precursor Solution: A 1M solution of Manganese Sulfate Monohydrate (MnSO₄·H₂O) is prepared in deionized water.

-

Precipitation: A 2M solution of Sodium Hydroxide (NaOH) is added dropwise to the MnSO₄ solution while stirring continuously. The pH is maintained at approximately 11 by adding ammonia (B1221849) solution.

-

Reaction: The solution is stirred at a constant temperature of 60°C for 2 hours to facilitate the precipitation of manganese hydroxide.

-

Washing and Drying: The resulting precipitate is collected, washed multiple times with deionized water, and then dried in an oven at 100°C for 12 hours.

-

Calcination (Optional): The dried powder can be annealed at 300°C for 2 hours to improve crystallinity.

X-ray Diffraction (XRD) and Rietveld Refinement

Powder XRD is the primary technique for determining the phase and crystal structure of Mn₃O₄. Rietveld refinement of the XRD data allows for the precise determination of lattice parameters, atomic positions, and other structural details.

Experimental Workflow:

References

A Technical Guide to the Magnetic Properties of Trimanganese Tetraoxide (Mn₃O₄) Nanoparticles for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimanganese tetraoxide (Mn₃O₄), in its nanoparticle form, presents a unique combination of magnetic properties that are highly dependent on size, morphology, and temperature. These characteristics make it a material of significant interest for advanced biomedical applications, including as a contrast agent in Magnetic Resonance Imaging (MRI) and as a vehicle for magnetically targeted drug delivery. This guide provides an in-depth analysis of the core magnetic phenomena governing Mn₃O₄ nanoparticles, detailed experimental protocols for their characterization, and a summary of key quantitative data to aid in research and development.

Fundamental Magnetic Behavior of Mn₃O₄ Nanoparticles

Mn₃O₄ nanoparticles exhibit complex magnetic behaviors, transitioning between paramagnetic, superparamagnetic, and ferrimagnetic states based on temperature and particle size.

-

Paramagnetism: At room temperature, Mn₃O₄ nanoparticles often display paramagnetic behavior, meaning they are weakly attracted to an external magnetic field but do not retain any magnetization once the field is removed.[1][2] This is a crucial property for applications like MRI contrast agents, where a temporary magnetic response is desired.

-

Ferrimagnetism: Bulk Mn₃O₄ is known to be ferrimagnetic below its Curie temperature (T_C) of approximately 43 K.[3][4] In this state, the magnetic moments of the manganese ions align in an antiparallel fashion but with unequal magnitudes, resulting in a net spontaneous magnetization. Nanoparticles can also exhibit this behavior at low temperatures.[5][6]

-

Superparamagnetism: When the size of a ferrimagnetic nanoparticle is reduced below a critical diameter, it becomes a single magnetic domain. At temperatures above the "blocking temperature" (T_B), thermal energy is sufficient to overcome the nanoparticle's magnetic anisotropy, causing its magnetic moment to fluctuate rapidly. In the presence of an external magnetic field, these moments align, producing a strong magnetic response. However, once the field is removed, the net magnetization returns to zero. This phenomenon, known as superparamagnetism, is a key feature of many magnetic nanoparticles used in biomedicine.[3] The blocking temperature for Mn₃O₄ nanoparticles is often observed in the range of 10 K to 37 K.[3][5]

The transition between these states is heavily influenced by particle size; as the particle size decreases, magnetic properties like transition temperatures and coercive fields tend to decrease rapidly, especially below 10 nm.[7]

Quantitative Magnetic Properties

The magnetic response of Mn₃O₄ nanoparticles is quantified by several key parameters. The values are highly dependent on the synthesis method, which dictates particle size and crystallinity.

| Synthesis Method | Particle Size (nm) | Saturation Magnetization (M_s) (emu/g) | Coercivity (H_c) (Oe) | Blocking Temperature (T_B) (K) | Measurement Temperature | Reference |

| Wet Chemical | 1.2 | Not specified | Not specified | 10 | 5 K | [3] |

| Oxidation-Precipitation | ~11-14 | Not specified | Not specified | 38-40 | Low Temperature | [8] |

| Sol-Gel | ~36 | Not saturated at 10 kOe | ~7 | Not applicable (Paramagnetic) | Room Temperature | [2] |

| Room Temperature Dissolution | 6.6 x 17.4 (nanorods) | ~26 | Not specified | 37 | Low Temperature | [5] |

| Not Specified | - | 0.366 | Not specified | Not applicable (Ferromagnetic) | Room Temperature | [9] |

Experimental Protocols for Magnetic Characterization

Accurate characterization of magnetic properties is essential. Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) Magnetometry are the primary techniques employed.

Vibrating Sample Magnetometry (VSM)

VSM is a widely used technique for characterizing the magnetic properties of nanoparticles as a function of an external magnetic field.[10]

Principle of Operation: Based on Faraday's Law of Induction, a VSM measures the magnetic moment of a sample by vibrating it sinusoidally in a uniform magnetic field.[11][12] This vibration induces an electrical signal in a set of stationary pick-up coils.[12] The amplitude of this signal is directly proportional to the magnetic moment of the sample.

Detailed Methodology:

-

Sample Preparation: A small quantity of the dried Mn₃O₄ nanoparticle powder is weighed and packed tightly into a sample holder (e.g., a gel cap or a specialized non-magnetic container). The mass of the sample must be recorded accurately for normalization of the magnetization data.

-

Mounting: The sample holder is attached to a sample rod, which is then connected to the vibration exciter of the VSM. The sample is positioned precisely in the center of the pick-up coils and between the poles of an electromagnet.

-

Measurement (M-H Hysteresis Loop):

-

The electromagnet applies a strong external magnetic field (H) to saturate the magnetic moment of the sample.

-

The magnetic field is then swept from the maximum positive value, through zero, to the maximum negative value, and back to the maximum positive value.

-

Throughout this sweep, the sample is vibrated at a constant frequency (typically around 80-85 Hz).[12]

-

The pick-up coils detect the induced signal, which is processed by a lock-in amplifier to determine the sample's magnetization (M) at each applied field strength.

-

-

Data Analysis: The resulting M-H curve (hysteresis loop) is analyzed to extract key parameters such as saturation magnetization (M_s), remanent magnetization (M_r), and coercivity (H_c).

SQUID Magnetometry

A SQUID magnetometer is the most sensitive instrument for measuring magnetic properties and is essential for detecting very weak magnetic signals, especially at low temperatures.[13]

Principle of Operation: The SQUID is a superconducting loop containing Josephson junctions. It acts as an extremely sensitive detector of magnetic flux.[14] A change in the magnetic flux from the sample passing through the SQUID loop induces a change in the SQUID's electrical properties, which can be measured with high precision.

Detailed Methodology:

-

Sample Preparation: Similar to VSM, a precisely weighed powder sample is loaded into a sample holder, often a gelatin capsule or a sealed quartz tube for air-sensitive samples.[15]

-

Mounting: The sample is mounted on the sample rod and inserted into the magnetometer's sample space, which is housed within a liquid helium dewar to maintain cryogenic temperatures.

-

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:

-

ZFC: The sample is cooled from room temperature down to the lowest measurement temperature (e.g., 2 K) in the absence of an external magnetic field. Once at the target temperature, a small magnetic field (e.g., 100 Oe) is applied, and the magnetization is recorded as the sample is slowly warmed.

-

FC: The sample is cooled from room temperature to the lowest measurement temperature while a small magnetic field is applied. The magnetization is then recorded as the sample is warmed in the same field.

-

-

Data Analysis: The ZFC and FC curves are plotted as a function of temperature. The peak of the ZFC curve typically corresponds to the average blocking temperature (T_B) of the nanoparticle assembly.[16] The divergence point between the ZFC and FC curves indicates the onset of magnetic irreversibility.

Visualizing Experimental Workflows and Mechanisms

Workflow for Magnetic Property Characterization

The following diagram outlines the typical experimental workflow for characterizing the magnetic properties of newly synthesized Mn₃O₄ nanoparticles.

Mechanism of Mn₃O₄ Nanoparticles as MRI T1 Contrast Agents

Mn₃O₄ nanoparticles are effective T1 contrast agents for MRI, enhancing the signal in T1-weighted images.[17][18] This is particularly relevant for drug development professionals designing theranostic agents. The mechanism relies on the interaction between manganese ions and water protons.

The paramagnetic manganese ions (Mn²⁺/Mn³⁺) at the nanoparticle surface interact with the protons of nearby water molecules. This interaction creates fluctuating local magnetic fields that accelerate the rate at which the protons return to their equilibrium state after being excited by radiofrequency pulses in the MRI scanner. This process, known as shortening the longitudinal relaxation time (T1), results in a brighter signal on T1-weighted images, thereby enhancing contrast.[19]

Logical Flow for Magnetic Drug Targeting

The superparamagnetic properties of Mn₃O₄ nanoparticles can be leveraged for targeted drug delivery.[20][21] A drug is loaded onto the nanoparticles, which are then guided to a specific location in the body, such as a tumor, using an external magnetic field.[22][23]

Conclusion

This compound nanoparticles possess a rich set of size- and temperature-dependent magnetic properties, ranging from paramagnetism at room temperature to ferrimagnetism at cryogenic temperatures. Their superparamagnetic potential makes them highly attractive for biomedical applications. For researchers and drug development professionals, understanding the interplay between synthesis parameters, particle size, and the resulting magnetic behavior is paramount. The characterization techniques of VSM and SQUID magnetometry provide the essential quantitative data needed to design and validate Mn₃O₄ nanoparticles for advanced applications such as high-contrast MRI and precisely targeted drug delivery systems.

References

- 1. ijsea.com [ijsea.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. stanfordmagnets.com [stanfordmagnets.com]

- 12. media.neliti.com [media.neliti.com]

- 13. Institute of Nuclear Physics PAN [ifj.edu.pl]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Rinehart Group @ UCSanDiego - SQUID MAGNETOMETRY [rinehartgroup.ucsd.edu]

- 16. mdpi.com [mdpi.com]

- 17. Manganese Oxide Nanoparticles As MRI Contrast Agents In Tumor Multimodal Imaging And Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Potential of magnetic nanoparticles for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Use of Magnetic Fields and Nanoparticles to Trigger Drug Release and Improve Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Stability of Trimanganese Tetraoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trimanganese tetraoxide (Mn3O4), also known as hausmannite, is a mixed-valence oxide of manganese with a spinel crystal structure. Its unique physicochemical properties, including its exceptional thermal stability, make it a material of significant interest in various fields, including catalysis, energy storage, and biomedical applications. This technical guide provides an in-depth analysis of the thermal behavior of Mn3O4, consolidating key data and experimental methodologies from recent scientific literature.

Thermal Decomposition and Phase Transitions

This compound is a crucial intermediate in the thermal decomposition pathway of other manganese oxides. Its stability is highly dependent on temperature and the surrounding atmosphere. The general sequence of thermal decomposition for common manganese oxides in an oxidizing atmosphere (like air) proceeds through reductions at elevated temperatures, typically involving the loss of oxygen.

The thermal transformations of manganese oxides can be summarized by the following pathway:

MnO₂ → Mn₂O₃ → Mn₃O₄ → MnO

Under inert atmospheres, such as argon or nitrogen, the transition temperatures are generally lower.

Quantitative Analysis of Thermal Transitions

The following table summarizes the key transition temperatures for the thermal decomposition of manganese oxides, leading to and from this compound, as reported in various studies.

| Precursor/Reactant | Product | Transition Temperature (°C) | Atmosphere | Reference |

| Amorphous MnOx | Cubic Mn₂O₃ | ~500 | Air | [1] |

| Cubic Mn₂O₃ | Tetragonal Mn₃O₄ | ~1010 | Air | [1] |

| Tetragonal Mn₃O₄ | Cubic Mn₃O₄ | ~1190 | Air | [1] |

| Amorphous MnOx | Monoclinic Mn₂O₃ + Tetragonal Mn₃O₄ | ~475 | Argon | [1] |

| Monoclinic Mn₂O₃ + Tetragonal Mn₃O₄ | Tetragonal Mn₃O₄ | ~820 | Argon | [1] |

| Tetragonal Mn₃O₄ | Cubic MnO | ~1145 | Argon | [1] |

| MnO₂ | Mn₂O₃ | 703–815 K (430–542 °C) | Not Specified | [2] |

| Mn₂O₃ | Mn₃O₄ | 815–1300 K (542–1027 °C) | Not Specified | [2] |

| Mn₃O₄ | MnO | >1300 K (>1027 °C) | Not Specified | [2] |

| MnSO₄ | Mn₃O₄ | 1000 | Air | [3] |

| Mn₂O₃ | Mn₃O₄ | 950 | Air | [2] |

| Mn₃O₄ | MnO | >1073 K (>800 °C) | High Pressure | [4] |

Note: The exact transition temperatures can vary depending on factors such as particle size, morphology, and heating rate.

Thermal Decomposition Pathways of Manganese Oxides

The following diagram illustrates the thermal decomposition pathways of manganese oxides in both air and inert atmospheres.

Caption: Thermal decomposition pathways of manganese oxides in air and inert atmospheres.

Experimental Protocols

The thermal stability of this compound is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass changes and heat flow as a function of temperature.

General Thermogravimetric Analysis (TGA) Protocol

A typical experimental setup for analyzing the thermal stability of Mn3O4 involves the following steps:

-

Sample Preparation: A small amount of the Mn3O4 sample (typically 5-15 mg) is accurately weighed and placed in an inert crucible, commonly made of alumina (B75360) or platinum.

-

Instrument Setup: The crucible is placed in a thermogravimetric analyzer.

-

Atmosphere Control: The furnace is purged with the desired gas (e.g., high-purity nitrogen, argon, or synthetic air) at a constant flow rate (e.g., 20-100 mL/min) to establish a stable atmosphere.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1200-1400°C) at a controlled, linear heating rate. Common heating rates range from 5 to 20°C/min.[5]

-

Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting TGA curve shows mass loss steps corresponding to decomposition events. The derivative of the TGA curve (DTG) can be used to precisely identify the temperatures of maximum decomposition rates.

General Differential Scanning Calorimetry (DSC) Protocol

DSC is often performed simultaneously with TGA to identify the thermal nature (endothermic or exothermic) of the observed transitions.

-

Sample and Reference Preparation: A known mass of the Mn3O4 sample is placed in a sample crucible, and an empty, identical crucible serves as the reference.

-

Instrument Setup: The sample and reference crucibles are placed in the DSC cell.

-

Atmosphere and Heating Program: The experimental conditions (atmosphere, heating rate) are typically identical to those used for TGA.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature. Endothermic peaks on the DSC curve indicate heat absorption (e.g., for decomposition), while exothermic peaks indicate heat release (e.g., for crystallization or oxidation).[6]

Key Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and thermal analysis of this compound nanoparticles.

Caption: A typical experimental workflow for the synthesis and thermal characterization of Mn3O4.

Concluding Remarks

The thermal stability of this compound is a critical parameter influencing its application in various technological domains. As demonstrated, its decomposition and phase transitions are intricately linked to temperature and the surrounding atmosphere. For professionals in research and drug development, a thorough understanding of these thermal properties is essential for designing and controlling processes that utilize manganese-based materials, ensuring optimal performance and stability. The provided data and experimental guidelines serve as a foundational resource for further investigation and application of this versatile material.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of the Thermal Decomposition of Rhodochrosite | MDPI [mdpi.com]

- 3. Structure and Content Analysis of Raw Materials for Production of this compound Pigment [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mn3O4 nanoparticles: Synthesis, characterization and their antimicrobial and anticancer activity against A549 and MCF-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

An In-depth Technical Guide to the Electronic Properties of Trimanganese Tetraoxide (Mn3O4) Films

Abstract: Trimanganese tetraoxide (Mn3O4), a mixed-valence spinel oxide, is a material of significant scientific interest due to its potential applications in catalysis, energy storage, and sensors. Its functionality is intrinsically linked to its electronic properties, which can be tailored through various synthesis and processing parameters. This technical guide provides a comprehensive overview of the core electronic characteristics of Mn3O4 thin films, including optical band gap and electrical resistivity. It offers detailed experimental protocols for common synthesis and characterization techniques and visualizes the interplay between synthesis conditions and resulting film properties. This document is intended for researchers, materials scientists, and professionals in fields where the electronic behavior of metal oxide thin films is critical.

Core Electronic Properties of Mn3O4 Films

This compound is a semiconductor material whose electronic properties are highly dependent on factors such as crystallinity, morphology, film thickness, and the presence of dopants. The mixed-valence states of manganese (Mn²⁺ and Mn³⁺) within its spinel structure play a crucial role in its charge transport mechanisms.

Optical Band Gap

The optical band gap (Eg) is a critical parameter that determines the optoelectronic behavior of Mn3O4 films. It is typically a direct band gap material. The reported values for Mn3O4 thin films vary significantly, primarily due to differences in synthesis methods, deposition conditions, and post-deposition treatments. Doping with other elements is a common strategy to tune the band gap for specific applications.

Table 1: Reported Optical Band Gap Values for Mn3O4 Thin Films

| Synthesis Method | Key Parameters | Optical Band Gap (eV) | Reference |

|---|---|---|---|

| Chemical Bath Deposition | 12 h deposition time | 2.5 | [1] |

| Chemical Bath Deposition | - | 2.51 | [2] |

| Spray Pyrolysis | Undoped | 2.78 | [3] |

| Spray Pyrolysis | 8 wt.% Fe doping | 2.89 | [3] |

| Spray Pyrolysis | Undoped | 2.20 | [3] |

| Spray Pyrolysis | Pb-doped | 2.38 | [3] |

| Spray Pyrolysis | NiO-doped (0-7%) | 2.65 - 2.95 | |

| Ultrasonic Spray Pyrolysis | Undoped | 2.00 | [4] |

| Ultrasonic Spray Pyrolysis | Zn-doped | Increased to 2.51 | [4] |

| Chemical Spray Pyrolysis | Film thickness increased | Decreased with thickness |[5][6] |

Electrical Resistivity and Conductivity

The electrical resistivity of Mn3O4 films is another key property influenced by synthesis conditions and doping. As a semiconductor, its conductivity generally increases with temperature.

Table 2: Reported Electrical Resistivity and Conductivity for Mn3O4 Thin Films

| Synthesis Method | Key Parameters | Electrical Resistivity (Ω·cm) | Conductivity ((Ω·cm)⁻¹) | Reference |

|---|---|---|---|---|

| Spray Pyrolysis | Undoped | 1.84 × 10³ | 5.43 × 10⁻⁴ | [3] |

| Spray Pyrolysis | 8 wt.% Fe doping | 2.64 × 10⁴ | 3.79 × 10⁻⁵ | [3] |

| Chemical Bath Deposition | Room temperature | 1.6 × 10² | 6.25 × 10⁻³ | [2] |

| Electron Beam Evaporation | Annealed films | - | (1.32 - 6.65) × 10⁻⁶ |[7] |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for obtaining high-quality Mn3O4 films with desired electronic properties. This section outlines common protocols for film synthesis and characterization.

Synthesis Methodologies

2.1.1. Chemical Bath Deposition (CBD)

This technique is a low-cost, scalable method for producing uniform thin films.

-

Precursor Preparation: Prepare a 0.1 M aqueous solution of manganese sulfate (B86663) (MnSO4).

-

Substrate Cleaning: Thoroughly clean glass or silver substrates by sonication in acetone (B3395972) and distilled water, followed by drying.

-

Deposition Bath: Place 100 ml of the MnSO4 solution in a beaker. Add approximately 1.2 ml of ammonia (B1221849) with vigorous stirring to adjust the pH.

-

Immersion and Growth: Immerse the cleaned substrates vertically into the solution. Maintain the bath at a constant temperature of 333 K (60 °C) in a water bath.

-

Deposition Time: Allow the films to grow for a specified duration, typically ranging from 4 to 24 hours, to control thickness and crystallinity.[1]

-

Post-Deposition: After deposition, remove the substrates, rinse them with distilled water to remove any loosely adhered particles, and dry them in air.

2.1.2. Chemical Spray Pyrolysis (CSP)

CSP is a versatile technique for depositing dense, adherent metal oxide films.

-

Precursor Solution: Prepare a solution by dissolving a manganese salt, such as manganese chloride (MnCl2·4H2O), in distilled water. For doping, add appropriate amounts of dopant precursors (e.g., nickel oxide salts) to the solution.

-

Substrate Preparation: Clean glass substrates as described in the CBD protocol.

-

Deposition: Heat the substrates to a constant temperature, typically between 350 °C and 400 °C.[6] Atomize the precursor solution and spray it onto the heated substrate surface. The droplets undergo pyrolysis upon contact, forming the Mn3O4 film.

-

Post-Deposition: Allow the films to cool down to room temperature.

Characterization Techniques

2.2.1. UV-Visible (UV-Vis) Spectroscopy for Band Gap Determination

UV-Vis spectroscopy is the standard method for determining the optical band gap of semiconductor films.[8]

-

Measurement: Record the optical transmittance (T%) and absorbance (A) spectra of the Mn3O4 film deposited on a transparent substrate (e.g., glass) over a wavelength range of approximately 200-1000 nm.[1]

-

Calculation of Absorption Coefficient (α): Calculate the absorption coefficient using the formula: α = (1/t) * ln(1/T), where 't' is the film thickness.

-

Tauc Plot Analysis: For a direct band gap semiconductor, the relationship between α and the photon energy (hν) is given by the Tauc equation: (αhν)² = A(hν - Eg), where A is a constant.

-

Band Gap Extraction: Plot (αhν)² versus hν. Extrapolate the linear portion of the curve to the energy axis (where (αhν)² = 0). The intercept on the x-axis gives the value of the direct optical band gap (Eg).[1]

2.2.2. Four-Point Probe Method for Electrical Resistivity

The four-point probe technique is a standard method for accurately measuring the sheet resistance of thin films, which minimizes the influence of contact resistance.[9][10]

-

Setup: A four-point probe head consists of four equally spaced, co-linear metal tips.[11]

-

Measurement: Place the probe head in contact with the Mn3O4 film. A high-impedance DC current source is connected to the two outer probes to supply a known current (I). A voltmeter is connected to the two inner probes to measure the voltage drop (V).

-

Sheet Resistance Calculation: The sheet resistance (Rs) for a thin film (where thickness is much smaller than probe spacing) is calculated using the formula: Rs = (π/ln2) * (V/I) ≈ 4.532 * (V/I).

-

Resistivity Calculation: The volume resistivity (ρ) is then calculated by multiplying the sheet resistance by the film thickness (t): ρ = Rs * t.

2.2.3. Hall Effect Measurement for Carrier Properties

Hall effect measurements are used to determine the majority carrier type, concentration, and mobility in semiconductor materials.[12]

-

Sample Preparation: Prepare a rectangular or van der Pauw geometry sample of the Mn3O4 film.

-

Measurement Setup: Place the sample in a uniform magnetic field (B) applied perpendicular to the film surface. Pass a known DC current (I) through the length of the sample.

-

Hall Voltage: A transverse voltage, known as the Hall voltage (VH), develops across the width of the film due to the Lorentz force acting on the charge carriers.[13] Measure this voltage.

-

Data Analysis:

-

Carrier Type: The polarity of the Hall voltage indicates the majority charge carrier type. A positive VH indicates p-type conductivity (holes), while a negative VH indicates n-type conductivity (electrons).[13]

-

Carrier Concentration (n): The carrier concentration can be calculated from the Hall coefficient (RH), where RH = (VH * t) / (I * B) and n = 1 / (e * RH), with 'e' being the elementary charge.

-

Mobility (μ): The Hall mobility is calculated using the formula: μ = |RH| / ρ, where ρ is the resistivity obtained from a four-point probe measurement.

-

Visualizing Workflows and Dependencies

Understanding the relationship between synthesis, characterization, and material properties is key to targeted materials design. The following diagrams illustrate these connections.

Caption: Experimental workflow for synthesis and electronic characterization of Mn3O4 films.

Caption: Influence of synthesis parameters on the final electronic properties of Mn3O4 films.

Conclusion

The electronic properties of this compound thin films are multifaceted and highly tunable. The optical band gap typically falls within the 2.0 to 3.0 eV range, while electrical resistivity can vary by several orders of magnitude, demonstrating the material's semiconductor nature. This guide has shown that these properties are not intrinsic but are strongly dependent on the chosen synthesis method—such as chemical bath deposition or spray pyrolysis—and can be precisely controlled by adjusting parameters like temperature, deposition time, film thickness, and doping. The provided experimental protocols for synthesis and characterization serve as a foundation for researchers to systematically investigate and engineer Mn3O4 films. By understanding the relationships visualized in this paper, scientists can better tailor the electronic structure of Mn3O4 for advanced applications in next-generation electronic and energy-related devices.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Search results [inis.iaea.org]

- 6. Effects of Thickness on the Structural and Optical Properties of Mn3O4 Nanostructure Thin Films - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. dewesoft.com [dewesoft.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. ossila.com [ossila.com]

- 12. researchgate.net [researchgate.net]

- 13. nuance.northwestern.edu [nuance.northwestern.edu]

A Technical Guide to the Natural Occurrence and Formation of Hausmannite (Mn₃O₄)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mineral hausmannite, focusing on its natural occurrence, geological formation pathways, and the physicochemical conditions that govern its creation. It also summarizes key methodologies for its laboratory synthesis, offering insights into its formation under controlled environments.

Introduction to Hausmannite

Hausmannite is a complex manganese oxide mineral with the chemical formula Mn²⁺Mn³⁺₂O₄.[1][2] It is a member of the spinel group and crystallizes in the tetragonal system, often forming pseudo-octahedral crystals.[2][3][4] The mineral is typically brownish-black to black with a sub-metallic luster and a dark reddish-brown streak.[3][5] It is an important ore of manganese and has garnered interest for its potential applications in various technological fields.[6][7]

Natural Occurrence and Geological Environments

Hausmannite is a relatively common mineral found in specific geological settings across the globe.[5] Its formation is primarily associated with high-temperature environments. Notable occurrences are reported in Germany, Sweden, South Africa, Brazil, the USA, and Russia.[2][5][6]

The primary geological environments where hausmannite occurs are:

-

Metamorphic Manganese Deposits: Hausmannite is a characteristic mineral of metamorphosed manganese-rich sedimentary rocks.[5][8][9] It forms through the thermal alteration of other manganese minerals.[3] Långban, Sweden, is a classic locality for such deposits.[5][6]

-

High-Temperature Hydrothermal Veins: It is a primary mineral in high-temperature hydrothermal veins, where it precipitates from hot, mineral-rich fluids.[5][6][10] These veins often cut through various rock types.

-

Contact Metamorphic Zones: Hausmannite is found in zones where magma has intruded into manganese-bearing rocks, causing thermal alteration and recrystallization.[6]

-

Diagenetic Formation: In some large sedimentary deposits, hausmannite can form during diagenesis, the process of physical and chemical changes occurring in sediments after deposition, from hydrated manganese minerals.[5]

Associated Minerals: Hausmannite is frequently found in association with other manganese and iron minerals. Common associated minerals include braunite, pyrolusite, psilomelane, bixbyite, jacobsite, rhodochrosite, andradite, and barite.[1][5][9][10] In the Kalahari manganese deposit in South Africa, it is also found with hematite.[11]

Physicochemical Formation Conditions

The formation of hausmannite is governed by specific temperature, pressure, and chemical conditions. It has a distorted spinel structure due to the Jahn-Teller effect of Mn³⁺ ions.[3] This tetragonal structure is stable at lower temperatures; upon heating to above 1473 K (1200 °C), it transforms into a cubic high-temperature phase.[3][4]

The diagram below illustrates the primary pathways for the natural formation of hausmannite.

References

- 1. geologypage.com [geologypage.com]

- 2. Hausmannite - Wikipedia [en.wikipedia.org]

- 3. mindat.org [mindat.org]

- 4. galleries.com [galleries.com]

- 5. Hausmannite - Encyclopedia [le-comptoir-geologique.com]

- 6. Hausmannite | Manganese Ore, Oxide Mineral, Magnetite | Britannica [britannica.com]

- 7. youtube.com [youtube.com]

- 8. hausmannite - English Dictionary - Idiom [getidiom.com]

- 9. hausmannite [theimage.com]

- 10. handbookofmineralogy.org [handbookofmineralogy.org]

- 11. rruff.net [rruff.net]

Trimanganese Tetraoxide: An In-depth Technical Guide on its Mn(II) and Mn(III) Mixed-Valence States

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of trimanganese tetraoxide (Mn3O4), with a specific focus on the characteristics and implications of its mixed-valence Mn(II) and Mn(III) states. The document covers synthesis methodologies, advanced characterization techniques, and the burgeoning applications of this material in the biomedical and pharmaceutical fields.

Core Concepts of this compound (Mn3O4)

This compound, found in nature as the mineral hausmannite, is a mixed-valence oxide with the chemical formula Mn3O4.[1] Its structure is often represented as MnO·Mn2O3 to emphasize the presence of manganese in two distinct oxidation states: +2 and +3.[1][2] The compound crystallizes in a distorted spinel structure where the Mn(II) ions occupy tetrahedral sites and the Mn(III) ions occupy the octahedral sites within a cubic close-packed lattice of oxide ions.[1] This unique arrangement of cations is fundamental to its chemical, magnetic, and electronic properties.[1][3] At room temperature, Mn3O4 is paramagnetic, but it becomes ferrimagnetic below a Néel temperature of 41-43 K.[1]

Synthesis Protocols

The physicochemical properties of Mn3O4, such as particle size, morphology, and surface area, are highly dependent on the synthesis method. Various "bottom-up" approaches, which assemble nanostructures from chemical reactions, are employed to produce high-purity Mn3O4 suitable for precision applications.[4]

Common synthesis methods include:

-

Co-precipitation: A straightforward and scalable method involving the precipitation of manganese hydroxide (B78521) from a salt solution, followed by thermal treatment.[5]

-

Hydrothermal/Solvothermal: These methods use water or organic solvents under high temperature and pressure to produce highly crystalline nanoparticles with controlled morphology.[5] The process can convert Mn(OH)₂ to Mn₃O₄ in as little as 30 minutes under microwave irradiation.[5]

-

Sol-Gel: This technique offers high product purity and homogeneity through the formation of a colloidal suspension (sol) that is then converted into a solid-like network (gel) before calcination.[5]

-

Thermal Decomposition: Involves heating manganese precursors like manganese(II) sulfate (B86663) or acetate (B1210297) at high temperatures (e.g., 1000 °C in air) to form Mn3O4.[5]

Table 1: Summary of Common Synthesis Methods for Mn3O4

| Synthesis Method | Common Precursors | Typical Conditions | Key Advantages |

| Co-precipitation | MnCl₂, MnSO₄, NaOH | pH 10, 80°C, followed by calcination | Simple, scalable, low cost |

| Hydrothermal | Mn(CH₃COO)₂, Mn salts | 120-220°C in an autoclave | Excellent control over size and morphology |

| Sol-Gel | Manganese acetate, Tartaric acid | Polymerization followed by calcination at ~800°C | High purity, homogeneity, chelation of metal ions |

| Thermal Decomposition | MnSO₄, MnCO₃ | Heating in air > 800°C | Solvent-free, simple procedure |

Experimental Protocol: Hydrothermal Synthesis of Mn3O4 Nanoparticles

This protocol describes a facile hydrothermal method for synthesizing Mn3O4 nanowires.

Materials:

-

Potassium permanganate (B83412) (KMnO₄)

-

Ethanol (B145695) (C₂H₅OH)

-

Deionized water

Procedure:

-

Prepare a solution by dissolving KMnO₄ in deionized water.

-

Add ethanol to the solution under constant stirring.

-

Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and maintain it at a reaction temperature of 160-180°C for 12-24 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by centrifugation.

-

Wash the product multiple times with deionized water and ethanol to remove any ions and unreacted reagents.

-

Dry the final product in an oven at 60-80°C.

Caption: Workflow for the hydrothermal synthesis of Mn3O4 nanoparticles.

Characterization of Mixed-Valence States

Confirming the presence and ratio of Mn(II) and Mn(III) is critical. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique for this purpose, providing detailed information about the chemical and electronic states of manganese.[6]

Key XPS Signatures for Mn3O4:

-

Mn 2p Spectrum: The Mn 2p3/2 peak in Mn3O4 is a composite of signals from both Mn(II) and Mn(III) ions. Deconvolution of this peak reveals components at binding energies characteristic of each oxidation state.[7]

-

Mn 3s Spectrum: The Mn 3s peak exhibits multiplet splitting due to the interaction between the 3s core hole and 3d valence electrons. The magnitude of this energy splitting is a reliable indicator of the oxidation state, with the value for Mn3O4 being intermediate between those of pure Mn(II) and Mn(III) oxides.[6][8]

Table 2: Quantitative XPS Data for Manganese Oxides

| Parameter | Mn(II) in MnO | Mn(III) in Mn2O3 | Mn(IV) in MnO2 | Mn3O4 (Mixed-Valence) |

| Mn 2p3/2 Binding Energy (eV) | ~640.6 - 640.8 | ~641.6 - 641.8 | ~642.5 - 642.8 | ~640.6 (Mn²⁺), ~641.6 (Mn³⁺)[7] |

| Mn 3s Multiplet Splitting (eV) | ~6.1 | ~5.4 | ~4.7 | ~5.3 - 5.8[8] |

Experimental Protocol: XPS Analysis of Mn3O4

Objective: To identify and quantify the Mn(II) and Mn(III) valence states in a synthesized Mn3O4 sample.

Instrument: X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

Procedure:

-

Sample Preparation: Mount the dry Mn3O4 powder onto a sample holder using conductive carbon tape.

-

Vacuum Chamber: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the spectrometer.

-

Survey Scan: Perform a wide-energy survey scan (0-1200 eV) to identify all elements present on the sample surface.

-

High-Resolution Scans: Acquire high-resolution spectra for the Mn 2p, Mn 3s, and O 1s regions. Use a small pass energy to ensure high spectral resolution.

-

Charge Correction: Calibrate the binding energy scale using the adventitious Carbon 1s peak at 284.8 eV as a reference.

-

Data Analysis:

-

Mn 2p: Use specialized software to perform a Shirley background subtraction and then deconvolute the Mn 2p3/2 peak using Gaussian-Lorentzian functions to fit the distinct peaks corresponding to Mn(II) and Mn(III).[7]

-

Mn 3s: Measure the energy separation (ΔE) between the two main components of the Mn 3s peak to determine the multiplet splitting value.[9]

-

-

Interpretation: Compare the obtained binding energies and the Mn 3s splitting value to established literature values (see Table 2) to confirm the mixed-valence Mn(II)/Mn(III) nature of the sample.[9]

Caption: Logical workflow for XPS analysis of Mn3O4 mixed-valence states.

Relevance and Applications in Drug Development

The ability of manganese to exist in multiple oxidation states makes Mn3O4 a material of significant interest for biomedical applications.[10] The redox couple Mn(II)/Mn(III) can participate in biological-like reactions, opening avenues for therapeutic and diagnostic development.

-

Nanozyme Activity: Mn3O4 nanoparticles can function as nanozymes, mimicking the activity of natural antioxidant enzymes like catalase and superoxide (B77818) dismutase (SOD).[11] This is attributed to the facile cycling between Mn(II) and Mn(III) states, which allows them to catalytically neutralize reactive oxygen species (ROS). This property is highly valuable for developing therapies against diseases caused by oxidative stress.[12]

-

MRI Contrast Agents: The paramagnetic nature of both Mn(II) and Mn(III) ions makes Mn3O4 a candidate for T1-weighted magnetic resonance imaging (MRI) contrast agents. Nanoparticles of Mn3O4 can enhance the relaxation rate of water protons, improving image contrast for diagnostic purposes.

-

Drug Delivery Systems: The porous nature and high surface area of Mn3O4 nanostructures can be exploited for loading and delivering therapeutic agents. Furthermore, the material's tendency to dissolve in the acidic microenvironment of tumors can be leveraged for pH-responsive, targeted drug release.

Caption: Relationship between Mn3O4's core property and its applications.

References

- 1. Manganese(II,III) oxide - Wikipedia [en.wikipedia.org]

- 2. China Manganese(II,III) oxide Manufacturer and Supplier | UrbanMines [um-material.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure and Content Analysis of Raw Materials for Production of this compound Pigment | MDPI [mdpi.com]

- 6. Use of XPS to identify the oxidation state of Mn in solid surfaces of filtration media oxide samples from drinking water treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. XPS determination of Mn oxidation states in Mn (hydr)oxides [inis.iaea.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | A New Mixed-Valence Mn(II)Mn(III) Compound With Catalase and Superoxide Dismutase Activities [frontiersin.org]

- 12. Frontiers | Can Mn coordination compounds be good candidates for medical applications? [frontiersin.org]

physicochemical properties of trimanganese tetraoxide

An In-depth Technical Guide to the Physicochemical Properties of Trimanganese Tetraoxide (Mn₃O₄)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (Mn₃O₄), occurring naturally as the mineral hausmannite, is a mixed-valence inorganic compound with manganese existing in both +2 and +3 oxidation states.[1] Its chemical formula is often represented as MnO·Mn₂O₃ to reflect this structure.[1] Mn₃O₄ is a black or brownish-black crystalline powder that belongs to the spinel class of materials.[2][3] It exhibits a unique combination of magnetic, electronic, and catalytic properties, making it a compound of significant interest in various fields. Applications range from its use in the production of soft ferrite (B1171679) magnets for electronic data storage to its role as a catalyst, a material for battery electrodes, and a component in sensors.[2][4] This guide provides a comprehensive overview of the core physicochemical properties of Mn₃O₄, detailed experimental protocols for its synthesis and characterization, and visual workflows to aid in understanding its scientific investigation.

Physicochemical Properties

The key properties of this compound are summarized below. These values, particularly for nanoparticles, can be influenced by synthesis methods, particle size, and crystallinity.

Physical and Structural Properties

Mn₃O₄ crystallizes in a tetragonally distorted spinel structure at room temperature.[1][5] This distortion is a result of the Jahn-Teller effect on the Mn³⁺ ions in the octahedral sites.[1] Above a critical temperature of approximately 1433 K (1160 °C), it undergoes a phase transition to a cubic spinel structure.[6]

| Property | Value | Conditions / Notes | Cite |

| Molecular Formula | Mn₃O₄ | [7] | |

| Molar Mass | 228.812 g/mol | [7] | |

| Appearance | Brownish-black powder | Room Temperature | [7][8] |

| Density | 4.86 g/cm³ | [1] | |

| Melting Point | 1567 °C (1840 K) | [1] | |

| Crystal System | Tetragonal (α-phase) | Room Temperature | [3][9] |

| Space Group | I4₁/amd | [1][9] | |

| Lattice Constants | a = 5.7577 Å, c = 9.428 Å | [9] | |

| Mohs Hardness | 5.5 | [3][9] | |

| Solubility | Insoluble in water; Soluble in HCl | [3][7] |

Magnetic Properties

Mn₃O₄ is known for its complex magnetic behavior. At room temperature, it is paramagnetic.[10][11] Upon cooling, it transitions to a ferrimagnetic state at a Néel temperature (Tₙ) of approximately 41-43 K.[1] In nanoparticle form, this transition temperature can be lower, and superparamagnetic behavior may be observed.[12]

| Property | Value | Conditions / Notes | Cite |

| Magnetic Ordering | Paramagnetic | Room Temperature | [10][11] |

| Ferrimagnetic | Below Tₙ | [1] | |

| Néel Temperature (Tₙ) | ~41–43 K | Bulk material | [1] |

| Weiss Temperature (θ) | -260 K | For nanoparticles, indicating antiferromagnetic interactions | [12] |

Electronic and Optical Properties

Mn₃O₄ is a p-type semiconductor.[6] Its electrical conductivity is temperature-dependent and can be explained by a small-polaron hopping mechanism.[6][13] The optical bandgap varies depending on the synthesis method and particle size but is typically in the visible range.

| Property | Value | Conditions / Notes | Cite |

| Conduction Type | p-type semiconductor | [6] | |

| Optical Bandgap (E₉) | ~2.03 eV | Direct bandgap for sol-gel synthesized nanoparticles | [11] |

| Activation Energy (Tetragonal Phase) | 1.3 eV | From electrical resistivity measurements | [6] |

| Activation Energy (Cubic Phase) | 0.65 eV | From electrical resistivity measurements | [6] |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of Mn₃O₄ nanoparticles.

Synthesis Protocol: Co-precipitation Method

The co-precipitation method is a common, simple, and cost-effective technique for synthesizing Mn₃O₄ nanoparticles.[10]

-

Precursor Preparation: Prepare an aqueous solution of a manganese salt, such as 1M Manganese Sulfate Monohydrate (MnSO₄·H₂O).[10]

-

Precipitation: Add a precipitating agent, such as 2M Sodium Hydroxide (B78521) (NaOH), dropwise into the manganese salt solution while stirring vigorously. The addition of the base will cause the formation of a manganese hydroxide precipitate.[10]

-

Aging and Washing: The resulting precipitate is typically aged for a period (e.g., several hours) to ensure complete reaction. The precipitate is then washed multiple times with deionized water and ethanol (B145695) to remove residual ions and impurities. This is often done via centrifugation, where the supernatant is discarded, and the pellet is resuspended for the next wash.

-

Drying: The washed precipitate is dried in an oven at a moderate temperature (e.g., 60-80 °C) to remove the solvent.

-

Calcination (Annealing): The dried powder is calcined in a furnace in an air atmosphere. Heating manganese precursors or lower oxides in air at temperatures between 300 °C and 1000 °C results in the formation of the stable Mn₃O₄ phase.[2][4][10] For example, annealing at 300 °C for 2 hours can be used to induce the desired phase transition.[10]

-

Characterization: The final product, a fine black or brown powder, is then characterized to confirm its properties.

Characterization Protocols

-

X-Ray Diffraction (XRD):

-

Objective: To determine the crystal structure, phase purity, and average crystallite size of the synthesized material.

-

Methodology: A small amount of the Mn₃O₄ powder is placed on a sample holder and flattened to ensure a smooth surface. The sample is mounted in a powder diffractometer. X-rays (commonly Cu-Kα radiation, λ = 1.5406 Å) are directed at the sample over a scanned range of 2θ angles (e.g., 20-80°). The resulting diffraction pattern is recorded. The peak positions are compared to standard diffraction patterns (e.g., from the JCPDS database) to identify the Mn₃O₄ phase, and the peak broadening can be used with the Scherrer equation to estimate the average crystallite size.[12][14]

-

-

Scanning Electron Microscopy (SEM):

-

Objective: To visualize the surface morphology, particle shape, and size distribution of the nanoparticles.

-

Methodology: The Mn₃O₄ powder is mounted onto an SEM stub using conductive carbon tape. To prevent charging of the sample by the electron beam, a thin conductive layer (e.g., gold or carbon) is sputtered onto the sample surface. The stub is then loaded into the SEM chamber. A high-energy beam of electrons is scanned across the sample surface, and the resulting secondary or backscattered electrons are collected by detectors to form an image of the surface topography.[15][16]

-

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Objective: To identify functional groups and confirm the formation of metal-oxygen bonds.

-

Methodology: A small amount of Mn₃O₄ powder is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample, and the instrument measures the absorption of IR radiation at different wavenumbers. For Mn₃O₄, characteristic absorption bands corresponding to the stretching vibrations of Mn-O bonds in the tetrahedral and octahedral sites are typically observed in the 400-700 cm⁻¹ region.[10][16]

-

-

Vibrating Sample Magnetometry (VSM):

-

Objective: To measure the magnetic properties of the material, such as magnetization as a function of the applied magnetic field (M-H curve) and temperature (M-T curve).

-

Methodology: A precise mass of the Mn₃O₄ powder is packed into a sample holder. The holder is placed in the VSM, which positions the sample between the poles of an electromagnet. The sample is then vibrated at a constant frequency. This vibration induces an electrical signal in pickup coils, which is proportional to the magnetic moment of the sample. The magnetic field is swept through a range (e.g., -1 to +1 Tesla) to measure the M-H hysteresis loop at a constant temperature (e.g., room temperature) to determine its magnetic behavior (paramagnetic, ferromagnetic, etc.).[10][12]

-

Visualized Workflows and Relationships

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis of Mn₃O₄ nanoparticles via co-precipitation and their subsequent characterization.

Logical Relationship: Thermal Conversion of Manganese Oxides

This diagram shows the relationship between different manganese oxides as a function of heating in air, highlighting the stability of Mn₃O₄ at high temperatures.

References

- 1. Manganese(II,III) oxide - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. Buy this compound | 1317-35-7 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. research.tue.nl [research.tue.nl]

- 7. This compound | Mn3O4 | CID 90479253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nagpurminerals.com [nagpurminerals.com]

- 9. This compound | 1317-35-7 [chemicalbook.com]

- 10. ijsea.com [ijsea.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spinel Structure Characteristics of Trimanganese Tetraoxide (Mn₃O₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimanganese tetraoxide (Mn₃O₄), naturally occurring as the mineral hausmannite, is a mixed-valence oxide of significant interest in various scientific and technological fields, including catalysis, energy storage, and biomedical applications.[1] Its unique properties are intrinsically linked to its distinct crystal structure. This technical guide provides a comprehensive overview of the core structural, electronic, and magnetic characteristics of the Mn₃O₄ spinel, with a focus on quantitative data, detailed experimental protocols for characterization, and visual representations of key structural and logical relationships.

Crystal Structure and Properties

Mn₃O₄ adopts a tetragonally distorted normal spinel structure at room temperature.[2] In an ideal spinel structure (AB₂O₄), the A-site cations occupy tetrahedral voids, and the B-site cations occupy octahedral voids within a face-centered cubic (FCC) lattice of oxygen anions. In the case of Mn₃O₄, the divalent manganese ions (Mn²⁺) occupy the tetrahedral sites, while the trivalent manganese ions (Mn³⁺) reside in the octahedral sites.[3] This arrangement can be represented as (Mn²⁺)[Mn³⁺]₂O₄.[4]

The presence of Mn³⁺ (a d⁴ ion) in the octahedral sites leads to a significant Jahn-Teller distortion, which is a geometric distortion of a non-linear molecular system that reduces its symmetry and energy.[2][5] This distortion results in the elongation of the Mn³⁺-O bonds along one axis of the octahedra, causing a lowering of the crystal symmetry from cubic to tetragonal (space group I4₁/amd).[3][4]

Crystallographic Parameters

The lattice parameters and bond lengths of Mn₃O₄ can vary slightly depending on the synthesis method and the presence of defects or substitutions. The following table summarizes typical crystallographic data for tetragonal Mn₃O₄.

| Parameter | Value (Å) | Reference |

| Lattice Constant (a) | 5.7556 - 5.78144 | [6] |

| Lattice Constant (c) | 9.38346 - 9.443 | [6] |

| Bond Lengths | ||

| Mn²⁺ (Tetrahedral) - O | 2.01 - 2.08 | [7][8] |

| Mn³⁺ (Octahedral) - O | 1.92 - 1.97 (equatorial, shorter) & 2.28 - 2.33 (axial, longer) | [7][8] |

Oxidation States of Manganese

Mn₃O₄ is a mixed-valence compound containing both Mn²⁺ and Mn³⁺ ions.[9] The presence of these two oxidation states is crucial for its electrochemical and catalytic properties. The average oxidation state of manganese in Mn₃O₄ is +8/3.[9] The specific distribution of these ions in the spinel lattice, with Mn²⁺ in tetrahedral sites and Mn³⁺ in octahedral sites, defines it as a normal spinel.[10][11]

Electronic and Magnetic Properties

Mn₃O₄ is a p-type semiconductor with a bandgap that has been reported in the range of 2.61 to 3.02 eV.[5] Its electronic properties are influenced by the mixed-valence nature of manganese and the Jahn-Teller distortion.

The magnetic properties of Mn₃O₄ are characterized by ferrimagnetism below a Néel temperature of approximately 42 K.[12] This behavior arises from the antiparallel alignment of the magnetic moments of the Mn²⁺ ions on the tetrahedral sites and the Mn³⁺ ions on the octahedral sites, resulting in a net magnetic moment.

| Property | Value | Reference |

| Electronic Properties | ||

| Band Gap | 2.61 - 3.02 eV | |

| Magnetic Properties | ||

| Magnetic Ordering | Ferrimagnetic | [12] |

| Néel Temperature (Tₙ) | ~42 K | [12] |

| Magnetic Moments | ||

| Mn²⁺ (spin-only) | 5.92 µB | [13] |

| Mn³⁺ (high-spin) | ~4.9 µB |

Experimental Characterization Protocols

The characterization of the spinel structure of Mn₃O₄ relies on a combination of analytical techniques. Below are detailed methodologies for key experiments.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, phase purity, lattice parameters, and crystallite size of Mn₃O₄.

Methodology:

-

Sample Preparation: The Mn₃O₄ powder sample is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat and level surface.

-

Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. The instrument is calibrated using a standard reference material (e.g., silicon).

-

Data Collection: The XRD pattern is recorded over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis (Rietveld Refinement):

-

The obtained XRD pattern is analyzed using Rietveld refinement software (e.g., GSAS, FullProf).[9]

-

An initial structural model for tetragonal Mn₃O₄ (space group I4₁/amd) is used as a starting point.

-

The refinement process involves minimizing the difference between the experimental and calculated diffraction patterns by adjusting various parameters, including lattice parameters, atomic positions, peak shape parameters, and background.[9]

-

The goodness-of-fit parameters (e.g., Rwp, χ²) are monitored to assess the quality of the refinement.

-

From the refined data, precise lattice parameters, bond lengths, and crystallite size (using the Scherrer equation or Williamson-Hall plot) can be determined.[14]

-

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology, particle size, size distribution, and crystalline nature of Mn₃O₄ nanoparticles.

Methodology:

-

Sample Preparation:

-

A dilute suspension of Mn₃O₄ nanoparticles is prepared in a suitable solvent (e.g., ethanol) and sonicated for 10-15 minutes to ensure good dispersion.

-

A drop of the suspension is placed onto a carbon-coated copper TEM grid.

-

The solvent is allowed to evaporate completely at room temperature or under a gentle heat lamp.

-

-

Imaging:

-

The TEM grid is loaded into the transmission electron microscope.

-

Bright-field TEM images are acquired at different magnifications to observe the overall morphology and size distribution of the nanoparticles.

-

High-resolution TEM (HRTEM) imaging is performed to visualize the lattice fringes of individual nanoparticles, providing information about their crystallinity and crystal structure.

-

Selected Area Electron Diffraction (SAED) is used to obtain diffraction patterns from a collection of nanoparticles, which can be indexed to confirm the spinel crystal structure.

-

-

Data Analysis:

-

Image analysis software (e.g., ImageJ) is used to measure the size of a statistically significant number of nanoparticles from the TEM images to determine the average particle size and size distribution.

-

The d-spacing of the lattice fringes observed in HRTEM images is measured and compared with the known values for Mn₃O₄ to identify the crystallographic planes.

-

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and the oxidation states of manganese in the near-surface region of the Mn₃O₄ sample.

Methodology:

-

Sample Preparation: The Mn₃O₄ powder is mounted on a sample holder using double-sided adhesive tape. For thin films, the sample is directly mounted. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Data Acquisition:

-

A survey scan is first performed to identify all the elements present on the surface.

-

High-resolution spectra are then acquired for the Mn 2p, O 1s, and C 1s regions. A monochromatic Al Kα X-ray source is typically used.

-

Charge referencing is performed using the adventitious carbon C 1s peak at 284.8 eV.

-

-

Data Analysis:

-

The high-resolution spectra are analyzed using XPS software.

-

Mn 2p Spectrum: The Mn 2p spectrum consists of two spin-orbit split peaks, Mn 2p₃/₂ and Mn 2p₁/₂. The binding energy and shape of these peaks, including the presence of satellite features, are used to identify the manganese oxidation states. For Mn₃O₄, the spectrum is a composite of Mn²⁺ and Mn³⁺ signals.

-

Mn 3s Spectrum: The Mn 3s peak exhibits multiplet splitting, and the energy separation (ΔE) between the two components is sensitive to the oxidation state of manganese. A larger ΔE is indicative of a lower oxidation state. This provides a complementary method for determining the Mn oxidation states.[15][16]

-

Peak fitting and deconvolution of the high-resolution spectra are performed to quantify the relative amounts of Mn²⁺ and Mn³⁺.

-

Visualizations

Spinel Crystal Structure of Mn₃O₄

References

- 1. scispace.com [scispace.com]

- 2. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 3. iris.cnr.it [iris.cnr.it]

- 4. arxiv.org [arxiv.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. Materials Data on Mn3O4 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 10. mp-18759: Mn3O4 (tetragonal, I4_1/amd, 141) [legacy.materialsproject.org]

- 11. researchgate.net [researchgate.net]

- 12. fizika.si [fizika.si]

- 13. (iv) The spin only magnetic moment of \mathrm { Mn } ^ { 2 + } ion is (a).. [askfilo.com]

- 14. mdpi.com [mdpi.com]

- 15. Manganese | Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. XPS determination of Mn oxidation states in Mn (hydr)oxides [inis.iaea.org]

synthesis and characterization of Mn3O4 nanoparticles

An In-depth Technical Guide on the Synthesis and Characterization of Manganese(II,III) Oxide (Mn3O4) Nanoparticles

Introduction